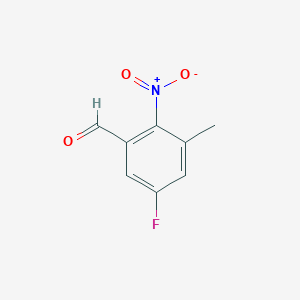
5-Fluoro-3-methyl-2-nitrobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methyl-2-nitrobenzaldehyde: is an aromatic compound with the molecular formula C8H6FNO3. It is characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to a benzaldehyde core. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-3-methyl-2-nitrobenzaldehyde typically involves the nitration of 5-Fluoro-3-methylbenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow reactors to enhance the efficiency and safety of the nitration process. This method allows for better control over reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in 5-Fluoro-3-methyl-2-nitrobenzaldehyde can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products:
Reduction: 5-Fluoro-3-methyl-2-aminobenzaldehyde.
Oxidation: 5-Fluoro-3-methyl-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways involving aromatic compounds. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications .
Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity allows for the creation of a wide range of products with desired properties .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-methyl-2-nitrobenzaldehyde largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group, which can then participate in further chemical transformations. The molecular targets and pathways involved are determined by the nature of the substituents and the specific chemical environment .
Comparación Con Compuestos Similares
5-Fluoro-2-nitrobenzaldehyde: Similar structure but lacks the methyl group.
3-Fluoro-5-methyl-2-nitrobenzaldehyde: Similar structure but with different positions of the fluorine and methyl groups.
5-Methoxy-2-nitrobenzaldehyde: Similar structure but with a methoxy group instead of a fluorine atom.
Uniqueness: 5-Fluoro-3-methyl-2-nitrobenzaldehyde is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. The presence of both a fluorine atom and a nitro group on the benzaldehyde core provides distinct chemical properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C8H6FNO3 |
|---|---|
Peso molecular |
183.14 g/mol |
Nombre IUPAC |
5-fluoro-3-methyl-2-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6FNO3/c1-5-2-7(9)3-6(4-11)8(5)10(12)13/h2-4H,1H3 |
Clave InChI |
NKZLKWWRSBEZIA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1[N+](=O)[O-])C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


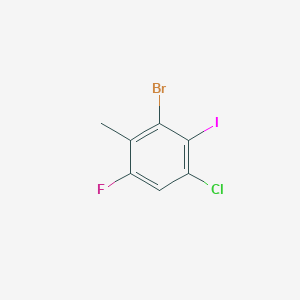


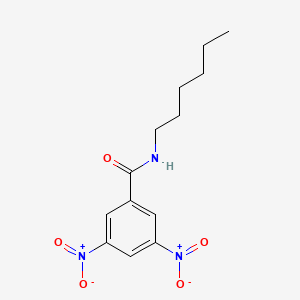
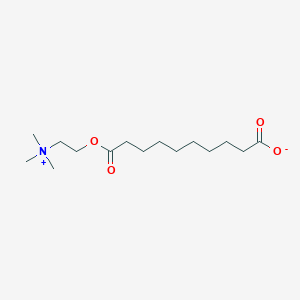
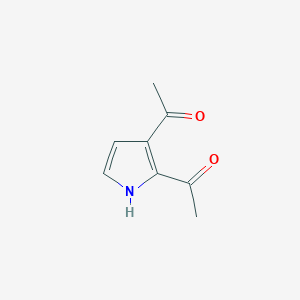


![1-(4-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12861776.png)
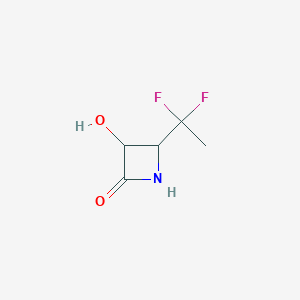

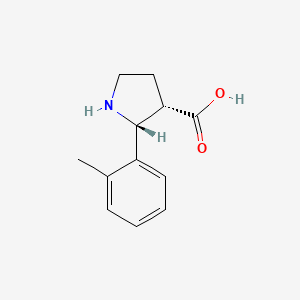
![cobalt(2+);6,15,24,33-tetratert-butyl-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B12861796.png)

